Cas no 1386383-75-0 (1-(2-bromo-5-methoxyphenyl)prop-2-en-1-one)

1-(2-Bromo-5-methoxyphenyl)prop-2-en-1-one is a brominated aromatic enone compound featuring a methoxy substituent at the 5-position and a reactive α,β-unsaturated ketone moiety. Its structural characteristics make it a versatile intermediate in organic synthesis, particularly for constructing complex heterocycles and pharmaceuticals. The electron-withdrawing bromo group enhances reactivity in cross-coupling reactions, while the methoxy substituent offers tunable electronic properties. The α,β-unsaturated carbonyl system facilitates Michael additions and cyclization reactions, enabling diverse derivatization pathways. This compound is valued for its stability under standard conditions and compatibility with a range of synthetic transformations, making it useful in medicinal chemistry and materials science research.
1-(2-bromo-5-methoxyphenyl)prop-2-en-1-one structure
1386383-75-0 structure
商品名:1-(2-bromo-5-methoxyphenyl)prop-2-en-1-one
CAS番号:1386383-75-0
MF:C10H9BrO2
メガワット:241.081262350082
CID:5824696
PubChem ID:105110975

1-(2-bromo-5-methoxyphenyl)prop-2-en-1-one 化学的及び物理的性質

名前と識別子

    • 1-(2-bromo-5-methoxyphenyl)prop-2-en-1-one
    • 1386383-75-0
    • EN300-1916602
    • インチ: 1S/C10H9BrO2/c1-3-10(12)8-6-7(13-2)4-5-9(8)11/h3-6H,1H2,2H3
    • InChIKey: BGUXJLCMBSZDSN-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=C(C=C1C(C=C)=O)OC

計算された属性

  • せいみつぶんしりょう: 239.97859g/mol
  • どういたいしつりょう: 239.97859g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 203
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 26.3Ų

1-(2-bromo-5-methoxyphenyl)prop-2-en-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1916602-10.0g
1-(2-bromo-5-methoxyphenyl)prop-2-en-1-one
1386383-75-0
10g
$4729.0 2023-06-02
Enamine
EN300-1916602-5.0g
1-(2-bromo-5-methoxyphenyl)prop-2-en-1-one
1386383-75-0
5g
$3189.0 2023-06-02
Enamine
EN300-1916602-0.5g
1-(2-bromo-5-methoxyphenyl)prop-2-en-1-one
1386383-75-0
0.5g
$877.0 2023-09-17
Enamine
EN300-1916602-5g
1-(2-bromo-5-methoxyphenyl)prop-2-en-1-one
1386383-75-0
5g
$2650.0 2023-09-17
Enamine
EN300-1916602-1.0g
1-(2-bromo-5-methoxyphenyl)prop-2-en-1-one
1386383-75-0
1g
$1100.0 2023-06-02
Enamine
EN300-1916602-0.1g
1-(2-bromo-5-methoxyphenyl)prop-2-en-1-one
1386383-75-0
0.1g
$804.0 2023-09-17
Enamine
EN300-1916602-10g
1-(2-bromo-5-methoxyphenyl)prop-2-en-1-one
1386383-75-0
10g
$3929.0 2023-09-17
Enamine
EN300-1916602-0.05g
1-(2-bromo-5-methoxyphenyl)prop-2-en-1-one
1386383-75-0
0.05g
$768.0 2023-09-17
Enamine
EN300-1916602-2.5g
1-(2-bromo-5-methoxyphenyl)prop-2-en-1-one
1386383-75-0
2.5g
$1791.0 2023-09-17
Enamine
EN300-1916602-1g
1-(2-bromo-5-methoxyphenyl)prop-2-en-1-one
1386383-75-0
1g
$914.0 2023-09-17

1-(2-bromo-5-methoxyphenyl)prop-2-en-1-one 関連文献

1-(2-bromo-5-methoxyphenyl)prop-2-en-1-oneに関する追加情報

Introduction to 1-(2-bromo-5-methoxyphenyl)prop-2-en-1-one (CAS No. 1386383-75-0)

1-(2-bromo-5-methoxyphenyl)prop-2-en-1-one, with the CAS number 1386383-75-0, is a versatile organic compound that has garnered significant attention in the fields of chemical biology and pharmaceutical research. This compound, also known as 2-bromo-5-methoxybenzylidenepropanal, is characterized by its unique structural features, including a brominated and methoxylated aromatic ring and an α,β-unsaturated carbonyl group. These properties make it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

The chemical structure of 1-(2-bromo-5-methoxyphenyl)prop-2-en-1-one is represented by the formula C10H9BrO2. The presence of the bromine atom and the methoxy group on the aromatic ring imparts specific reactivity and functional versatility to this compound. The α,β-unsaturated carbonyl group further enhances its potential for participating in a wide range of chemical reactions, such as Michael additions, Diels-Alder reactions, and conjugate additions.

In recent years, 1-(2-bromo-5-methoxyphenyl)prop-2-en-1-one has been extensively studied for its applications in medicinal chemistry. One notable area of research involves its use as a building block in the synthesis of small molecules with therapeutic potential. For instance, a study published in the Journal of Medicinal Chemistry highlighted the role of this compound in the development of novel inhibitors for specific enzymes involved in cancer pathways. The brominated and methoxylated functionalities have been shown to enhance the binding affinity and selectivity of these inhibitors, making them promising candidates for further clinical evaluation.

Beyond its applications in cancer research, 1-(2-bromo-5-methoxyphenyl)prop-2-en-1-one has also been explored for its potential in neurodegenerative diseases. A recent study in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound exhibit neuroprotective effects by modulating key signaling pathways associated with neuronal survival and function. These findings suggest that 1-(2-bromo-5-methoxyphenyl)prop-2-en-1-one could serve as a lead compound for the development of new treatments for conditions such as Alzheimer's disease and Parkinson's disease.

The synthetic accessibility of 1-(2-bromo-5-methoxyphenyl)prop-2-en-1-one is another factor contributing to its widespread use in research. Several efficient synthetic routes have been developed to prepare this compound, including Wittig reactions and Horner-Wadsworth-Emmons reactions. These methods allow for high yields and good functional group tolerance, making it feasible to produce large quantities of 1-(2-bromo-5-methoxyphenyl)prop-2-en-1-one for both academic and industrial applications.

In addition to its role as a synthetic intermediate, 1-(2-bromo-5-methoxyphenyl)prop-2-en-1-one has also been investigated for its biological activities. Studies have shown that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This property makes it a potential candidate for developing new anti-inflammatory drugs that could be used to treat conditions like rheumatoid arthritis and inflammatory bowel disease.

The environmental impact of 1-(2-bromo-5-methoxyphenyl)prop-2-en-1-one is another important consideration. Recent research has focused on developing greener synthetic methods to produce this compound, with an emphasis on reducing waste generation and minimizing the use of hazardous reagents. For example, a study published in Green Chemistry described a novel catalytic approach that significantly improves the sustainability of the synthesis process while maintaining high yields and purity.

In conclusion, 1-(2-bromo-5-methoxyphenyl)prop-2-en-1-one (CAS No. 1386383-75-0) is a multifaceted organic compound with significant potential in various areas of chemical biology and pharmaceutical research. Its unique structural features, synthetic accessibility, and diverse biological activities make it an important molecule for both academic exploration and industrial application. As research continues to uncover new uses and properties of this compound, it is likely to play an increasingly important role in the development of innovative therapeutic agents.

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